molecular formula C18H20FN3O2 B7959241 2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester

2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester

Cat. No.: B7959241
M. Wt: 329.4 g/mol
InChI Key: FBQOOFIJZVCVDR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a pyridopyrimidine derivative featuring a tert-butyl ester at position 6 and a 4-fluorophenyl substituent at position 2. The fluorine atom enhances electronegativity and bioavailability, while the tert-butyl ester group improves solubility and serves as a protective moiety during synthesis .

Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-18(2,3)24-17(23)22-9-8-15-13(11-22)10-20-16(21-15)12-4-6-14(19)7-5-12/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQOOFIJZVCVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Chemical Formula : C15H16FN3O2
  • Molecular Weight : 273.31 g/mol
  • SMILES Notation : CC(C(=O)O)N1CC=C2C1=C(C=CN2C(=O)O)C(F)=C(F)C

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Antiviral Activity : It has been noted for its potential antiviral properties, particularly against influenza viruses. Studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit viral polymerase activity, which is crucial for viral replication .
  • Inhibition of Cyclin-Dependent Kinases : Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. This inhibition can be beneficial in treating cell proliferative disorders such as cancer .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Biological Activity Data

Activity TypeDescriptionReference
Antiviral ActivityExhibits inhibition of influenza A and B virus polymerase with IC50 values around 12 μM.
CDK InhibitionPotent inhibitors of CDK4 involved in cell proliferation regulation.
Anti-inflammatoryPotential effects observed in preclinical models for inflammatory conditions.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the pyrido[4,3-d]pyrimidine class:

  • Antiviral Studies : In a study examining various derivatives, it was found that modifications in the structure led to varying degrees of antiviral efficacy. For instance, compounds with specific substitutions showed improved inhibition against influenza virus replication without significant cytotoxicity .
  • Cancer Research : A series of experiments demonstrated that certain pyrido derivatives effectively inhibited tumor cell proliferation in vitro. The results indicated that these compounds could serve as lead candidates for developing new anticancer therapies targeting CDKs .
  • Inflammatory Models : In animal models of inflammation, compounds similar to 2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester exhibited reduced markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. A study demonstrated that modifications to the pyrido[4,3-d]pyrimidine scaffold can enhance cytotoxicity against specific cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects
Recent investigations have highlighted neuroprotective effects attributed to pyrido[4,3-d]pyrimidine derivatives. These compounds may modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific role of 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester in these processes is an area of active research .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals. Studies have explored its efficacy as a pesticide, particularly against pests affecting crops like corn and soybeans. The compound's ability to inhibit certain enzymes critical for pest survival has been documented, indicating its utility in developing new pest control agents .

Material Science Applications

Polymer Chemistry
In material science, 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester can be utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research into the polymerization processes reveals that incorporating this compound into polymer matrices can improve resistance to degradation under environmental stressors .

Case Studies

  • Anticancer Research
    • Study : A series of experiments were conducted using synthesized derivatives of the compound on various cancer cell lines.
    • Findings : Certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating higher potency.
  • Antimicrobial Testing
    • Study : The compound was tested against a panel of gram-positive and gram-negative bacteria.
    • Findings : Results showed significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
  • Polymer Development
    • Study : Researchers synthesized a polymer incorporating the compound and tested its mechanical properties.
    • Findings : The resulting polymer demonstrated improved tensile strength and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The 2-position of the pyridopyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Fluorophenyl C₁₈H₁₉FN₃O₂ 327.37* Enhanced electronegativity; potential kinase inhibition
2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester Cyclopropyl C₁₅H₂₁N₃O₂ 275.35 Reduced steric bulk; used in intermediate synthesis
2-(Methylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester Methylsulfonyl C₁₄H₂₀N₃O₄S 326.39 Polar sulfonyl group improves solubility; antibacterial assays
2-Phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester Phenyl C₁₈H₂₀N₃O₂ 310.37 Baseline activity; lower electronegativity vs. fluoro derivative

*Calculated based on analogous structures.

Key Findings :

  • Methylsulfonyl derivatives exhibit improved aqueous solubility, making them suitable for in vitro assays .

Modifications to the Pyridopyrimidine Core

Oxo and Chloro Derivatives
  • 4-Oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate (CAS: 1023953-57-2) :
    • Features an oxo group at position 4, increasing hydrogen-bonding capacity.
    • Molecular weight: 327.38 g/mol; used in studies requiring stable intermediate formation.
  • tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 916420-27-4) :
    • Dichloro substituents enhance electrophilicity, favoring nucleophilic substitution reactions.
    • Similarity score to target compound: 0.94, indicating structural and synthetic parallels.
Complex Functionalization
  • 4-[4-(8-Cyclopentyl-5-methyl-7-oxo-6-trimethylsilanylethynyl-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)phenyl]-piperazine-1-carboxylic acid tert-butyl ester : Incorporates a piperazine-carboxylate and trimethylsilane groups, increasing steric bulk and metabolic stability. Demonstrates the versatility of pyridopyrimidine scaffolds in drug discovery.

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